4-Pyridineethanamine,n-ethyl-n-methyl-
Description
4-Pyridineethanamine, N-ethyl-N-methyl- (systematic name: N-Ethyl-N-methyl-2-(pyridin-4-yl)ethanamine) is a tertiary amine compound featuring a pyridine ring substituted at the 4-position with an ethanamine backbone. The amine group is further substituted with ethyl and methyl groups, conferring distinct physicochemical and biological properties. Its molecular formula is C₁₀H₁₅N₂ (molar mass: 163.24 g/mol), inferred from structural analogs like N-Methyl-2-(pyridin-4-yl)ethanamine (C₈H₁₂N₂, molar mass 136.19 g/mol) . Applications may include pharmaceutical intermediates or ligands in coordination chemistry, though specific uses require further study.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
UCPPAFQATSWOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of 4-Pyridineethanamine, N-ethyl-N-methyl- involves synthetic strategies that introduce the N-ethyl and N-methyl substituents onto the ethanamine moiety attached to the pyridine ring. The methods are generally based on reductive amination or alkylation reactions of precursor amines with aldehydes or alkyl halides, respectively. High purity is critical for its applications, and thus purification steps such as fractional distillation and drying are integral to the preparation process.
Reductive Amination Method
One of the most effective and documented methods for synthesizing N-ethyl-N-methylamines, including derivatives like 4-Pyridineethanamine, N-ethyl-N-methyl-, is the reductive amination of aldehydes with methylamines under hydrogenation conditions. This method is adaptable to the pyridine-substituted ethanamine system.
Starting materials: Pyridine-3-carboxaldehyde (or related aldehyde), monomethylamine (MMA), and ethylating agents.
Catalyst and conditions: The reaction is conducted in an autoclave under hydrogen pressure (~3 MPa) at moderate temperatures (~65-67°C) using a suitable hydrogenation catalyst (e.g., palladium or Raney nickel).
-
- The aldehyde reacts with monomethylamine to form an imine intermediate.
- Under hydrogenation, the imine is reduced to the corresponding secondary amine.
- Subsequent N-ethylation can be achieved either in situ or in a separate step, depending on the protocol.
Purification: The crude product undergoes fractional distillation under atmospheric pressure using a column with 15-20 theoretical plates to achieve high purity (≥99.5% by weight). Water content is minimized by drying techniques such as molecular sieves or membrane pervaporation.
| Parameter | Value |
|---|---|
| Hydrogen pressure | ~3 MPa |
| Reaction temperature | 65-67 °C |
| Reaction time | ~4.5 hours (including aldehyde addition) |
| Selectivity to N-ethylmethylamine | 85.6 mol % (relative to aldehyde) |
| Molar yield | 93% (relative to monomethylamine) |
| Distillation yield | 95% recovery of EMA |
| Purity of final product | ≥99.5% by weight |
Note: EMA refers here to N-ethylmethylamine, the core amine structure relevant to the target compound.
Alkylation Method
Alternatively, the preparation can involve direct alkylation of 3-pyridinemethanamine with ethyl and methyl halides or their equivalents.
Starting material: 3-Pyridinemethanamine (primary amine).
Alkylating agents: Ethyl bromide or ethyl iodide and methyl iodide or methyl bromide.
Reaction conditions: Typically, alkylation is performed in an inert solvent (e.g., acetonitrile or dimethylformamide) in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.
Control of mono- vs. dialkylation: Stoichiometric control and reaction time are critical to avoid over-alkylation and side reactions.
Purification: The product is purified by extraction, washing, and distillation or chromatography to isolate the N-ethyl-N-methyl derivative.
This method is less commonly used industrially for this compound due to selectivity and purity challenges but is valuable for laboratory-scale synthesis.
Analytical Techniques for Characterization and Purity Assessment
Gas Chromatography (GC)
Karl-Fischer Titration
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and substitution pattern.
Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern.
Infrared Spectroscopy (IR): Identifies functional groups, particularly amine and pyridine moieties.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages | Purity Achieved |
|---|---|---|---|---|---|
| Reductive Amination | Pyridine-3-carboxaldehyde, monomethylamine | H2 pressure ~3 MPa, 65-67°C, catalyst | High selectivity and yield; scalable | Requires hydrogenation setup | ≥99.5% by weight |
| Alkylation | 3-Pyridinemethanamine, alkyl halides | Base, inert solvent, room to moderate temp | Simple reagents; lab-scale feasible | Lower selectivity; side reactions | Moderate, requires purification |
Chemical Reactions Analysis
Types of Reactions
4-Pyridineethanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .
Scientific Research Applications
4-Pyridineethanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Pyridineethanamine, N-ethyl-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems and enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by the pyridine ring’s electron-withdrawing nature and the steric/electronic effects of N-ethyl and N-methyl groups. Key comparisons include:
Table 1: Structural and Physical Properties
Key Observations:
- Basicity: The tertiary amine in 4-Pyridineethanamine, N-Ethyl-N-Methyl- exhibits lower basicity (predicted pKa ~8–9) compared to primary amines like 4-(Ethylaminomethyl)pyridine (pKa ~10–11) due to reduced nitrogen lone-pair availability .
- Solubility : The N-methyl analog (C₈H₁₂N₂) shows higher water solubility than the target compound, as tertiary amines generally have reduced polarity. Bulky substituents (e.g., phenyl in ) further decrease solubility.
- Chromatographic Behavior : Differentiation between N-ethyl and N-methyl analogs is challenging via TLC or HPLC due to similar Rf values and pKa .
Reactivity and Functionalization
- Alkanolamine Comparison: Unlike alkanolamines (e.g., N-Ethyl ethanolamine ), the absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity, impacting solubility in aqueous media.
Q & A
Q. How to develop a validated HPLC protocol for quantifying the compound in biological matrices?
- Methodological Answer : Optimize a reverse-phase method with a C18 column, mobile phase (10 mM ammonium acetate:acetonitrile, 70:30), and UV detection at 254 nm. Validate linearity (R² > 0.99), recovery (>95%), and precision (%RSD < 2) using spiked plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
